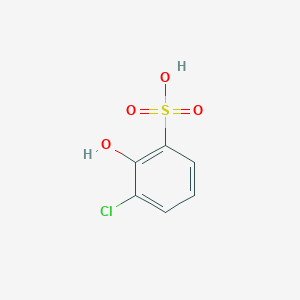![molecular formula C20H19NO2 B14405463 4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline CAS No. 88123-23-3](/img/structure/B14405463.png)
4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline is an organic compound with the molecular formula C18H19NO2 It is a derivative of aniline, featuring ethoxy and methoxy substituents on the aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline typically involves the condensation reaction between 4-ethoxyaniline and 4-methoxynaphthaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine
- 4-Methoxy-N-[(E)-1-(4-methoxyphenyl)ethylidene]aniline
- 4-Methoxy-N-[(E)-2-thienylmethylidene]aniline
Uniqueness
4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline is unique due to the presence of both ethoxy and methoxy groups on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The naphthalene moiety also adds to its structural complexity, making it distinct from simpler aromatic compounds.
Eigenschaften
CAS-Nummer |
88123-23-3 |
|---|---|
Molekularformel |
C20H19NO2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-1-(4-methoxynaphthalen-1-yl)methanimine |
InChI |
InChI=1S/C20H19NO2/c1-3-23-17-11-9-16(10-12-17)21-14-15-8-13-20(22-2)19-7-5-4-6-18(15)19/h4-14H,3H2,1-2H3 |
InChI-Schlüssel |
NCTAGANWTGLXBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=C(C3=CC=CC=C23)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


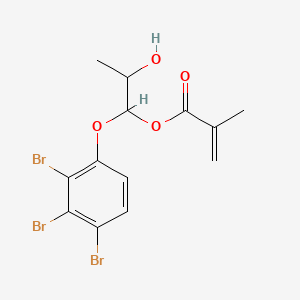
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
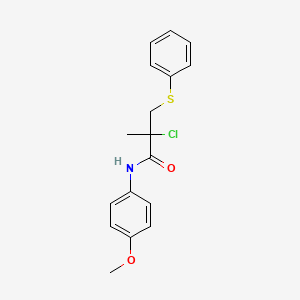
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
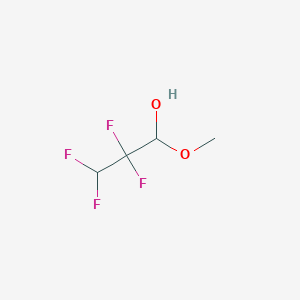
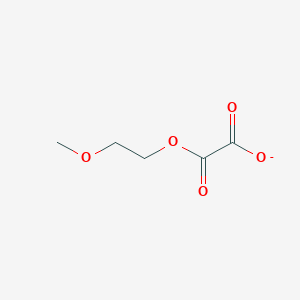
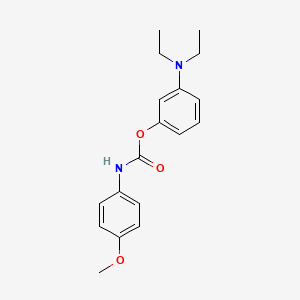
![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
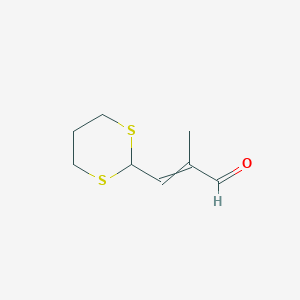
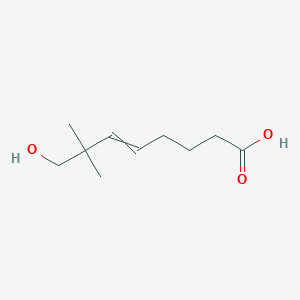
![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)

